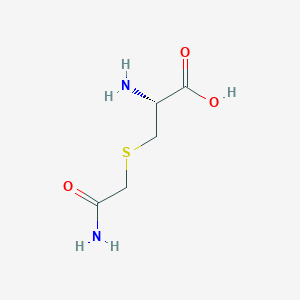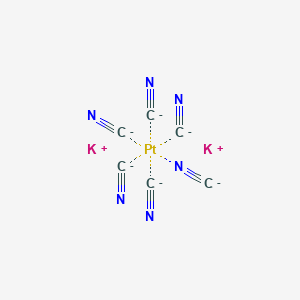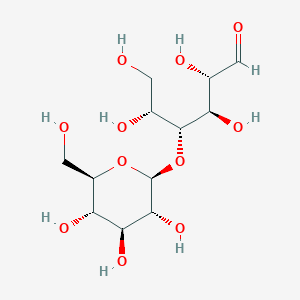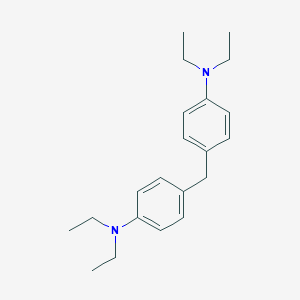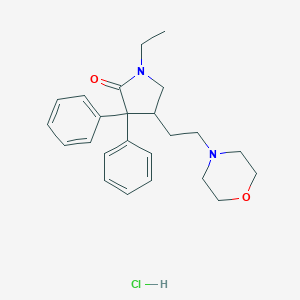
3-Methyl-4-(pyrrolidin-1-yl)aniline
説明
3-Methyl-4-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Computational Studies
The crystal structure investigation of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), reveals the molecule's coplanar nature, showcasing strong N-H···O hydrogen bonds forming two-dimensional sheets and weak C-H···π interactions creating a three-dimensional network. Density Functional Theory (DFT) calculations confirmed the experimental and calculated geometric parameters closely align, with excellent correlation between experimental and simulated UV spectra (Krishnan et al., 2021).
Synthesis and Chemical Reactivity
The synthesis of pyrrolidines through [3+2] cycloaddition, involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, highlights the polar nature of the reaction under mild conditions. This process underscores pyrrolidines' significance in medicine, dyes, and agrochemicals, indicating a broader applicability in industrial chemistry (Żmigrodzka et al., 2022).
Electroluminescence and Photophysics
Research on tetradentate bis-cyclometalated platinum complexes incorporating N,N-di(phenyl)aniline derivatives has shown significant potential in electroluminescence applications. These complexes exhibit high luminescence quantum yields and cover a broad emission spectrum from blue to red, with potential use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Radioactive Labeling in Pharmacology
A new synthesis method for 1-(1,2-dihydro-4-hydroxy-1-phenyl-2-oxo-1,8-naphthyridin-3-yl)-pyrrolidinium hydroxide demonstrates its application in preparing radio-labeled compounds for pharmacological studies, highlighting the method's efficacy in achieving high purity and yield (Duelfer & Gala, 1991).
Material Science and Polymer Chemistry
The study of complexes between diphenylcarbamido-dicarboxybenzene and 1-methyl-2-pyrrolidinone for polyimide precursors showcases the role of solvents in influencing imidization, with implications for the development of high-performance polymers (Brekner & Feger, 1987).
Safety and Hazards
将来の方向性
The pyrrolidine ring in “3-Methyl-4-(pyrrolidin-1-yl)aniline” is a versatile scaffold for novel biologically active compounds . The review suggests that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” provides a comprehensive review of bioactive molecules characterized by the pyrrolidine ring and its derivatives . Another paper, “Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer” discusses the discovery of a novel compound with a pyrrolidine ring .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been reported to show bioactivity in various pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been reported to show nanomolar activity against certain targets .
Action Environment
The pyrrolidine ring’s non-planarity could potentially influence the compound’s action in different environments .
生化学分析
Biochemical Properties
The pyrrolidine ring in 3-Methyl-4-(pyrrolidin-1-yl)aniline is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the pyrrolidine ring can lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins
特性
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGBHCCAZHQXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066007 | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16089-43-3 | |
| Record name | 3-Methyl-4-(1-pyrrolidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 3-methyl-4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




